MB327

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

CAS-Nummer |

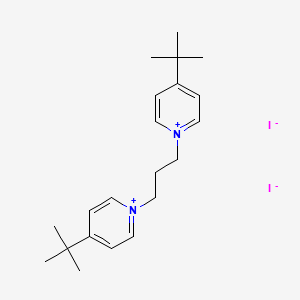

61368-98-7 |

|---|---|

Molekularformel |

C21H32I2N2 |

Molekulargewicht |

566.3 g/mol |

IUPAC-Name |

4-tert-butyl-1-[3-(4-tert-butylpyridin-1-ium-1-yl)propyl]pyridin-1-ium diiodide |

InChI |

InChI=1S/C21H32N2.2HI/c1-20(2,3)18-8-14-22(15-9-18)12-7-13-23-16-10-19(11-17-23)21(4,5)6;;/h8-11,14-17H,7,12-13H2,1-6H3;2*1H/q+2;;/p-2 |

InChI-Schlüssel |

YMRUEJDGFQEMKT-UHFFFAOYSA-L |

Kanonische SMILES |

CC(C)(C)C1=CC=[N+](C=C1)CCC[N+]2=CC=C(C=C2)C(C)(C)C.[I-].[I-] |

Herkunft des Produkts |

United States |

Foundational & Exploratory

The Allosteric Modulator MB327: A Technical Deep Dive into its Mechanism of Action on Nicotinic Acetylcholine Receptors

For Researchers, Scientists, and Drug Development Professionals

Abstract

MB327, a bispyridinium non-oxime compound, has emerged as a significant agent for counteracting the effects of organophosphorus (OP) nerve agent poisoning. Its primary therapeutic action is not the reactivation of acetylcholinesterase (AChE), but rather the direct modulation of nicotinic acetylcholine (B1216132) receptors (nAChRs) to restore neuromuscular transmission. This technical guide synthesizes the current understanding of this compound's mechanism of action, focusing on its allosteric modulation of nAChRs. It details the binding sites, functional effects, and the experimental methodologies used to elucidate these properties. This document is intended to serve as a comprehensive resource for researchers in pharmacology, toxicology, and drug development.

Introduction: The Challenge of Organophosphate Poisoning and the Role of nAChRs

Organophosphorus compounds are highly toxic nerve agents that irreversibly inhibit AChE.[1][2] This inhibition leads to an accumulation of the neurotransmitter acetylcholine (ACh) in the synaptic cleft, resulting in a "cholinergic crisis" characterized by the overstimulation of both muscarinic and nicotinic acetylcholine receptors.[3][4] The persistent activation of nAChRs at the neuromuscular junction leads to receptor desensitization and a subsequent neuromuscular blockade, causing paralysis and ultimately, respiratory failure.[3][5][6]

Standard treatment for OP poisoning includes an antimuscarinic agent like atropine (B194438) and an AChE reactivator (oxime).[1][2][4] However, the efficacy of oximes is limited against certain nerve agents. This has spurred the development of alternative therapeutic strategies that directly target nAChRs to restore their function. This compound has been identified as a promising candidate that acts as a "resensitizer" of desensitized nAChRs.[3][5][7][8][9]

Mechanism of Action of this compound on nAChRs

This compound's primary mechanism of action is the allosteric modulation of nAChRs.[1][2][5] It functions as a positive allosteric modulator (PAM), specifically a Type II PAM, restoring the receptor's sensitivity to acetylcholine after it has been desensitized by overstimulation.[7]

The Allosteric Binding Site: this compound-PAM-1

Recent in silico studies, including blind docking experiments and molecular dynamics simulations, have identified a novel, potential allosteric binding pocket for this compound on the nAChR, termed This compound-PAM-1 .[1][2][3][5][8] This site is located at the interface between the extracellular and transmembrane domains of the receptor.[1][2][5] The amino acid residues in this pocket are highly conserved across different nAChR subunits and species, suggesting that this compound can interact with various nAChR subtypes.[1][2][5] Binding of this compound to this site is believed to induce a conformational change in the receptor that allosterically affects the orthosteric (acetylcholine) binding site and the transmembrane ion channel domain, thereby facilitating the receptor's return to a responsive state.[1][2][5]

Dual Activity: Allosteric Modulation and Orthosteric Inhibition

While this compound primarily acts as a positive allosteric modulator, there is evidence to suggest that at higher concentrations, it can also exhibit inhibitory effects.[4][5][9] Molecular dynamics simulations have indicated that this compound has an affinity for the orthosteric binding site as well.[1][2][4][5] This dual activity may explain the observation that the muscle force-restoring effect of this compound is lost at higher concentrations.[4]

Quantitative Data on this compound and Analog Binding

The following table summarizes the available quantitative data on the binding affinity of this compound and its analogs to the nAChR.

| Compound | Target | Assay Type | pKi | Reference |

| This compound | Torpedo californica nAChR (this compound binding site) | Mass Spectrometry-based Binding Assay | 4.73 ± 0.03 | [6][10] |

| PTM0022 | Torpedo californica nAChR (this compound binding site) | Mass Spectrometry-based Binding Assay | 5.16 ± 0.07 | [6][10] |

| Methyllycaconitine (MLA) | Torpedo californica nAChR (this compound binding site) | Mass Spectrometry-based Binding Assay | 5.45 ± 0.18 | [6] |

Experimental Protocols

The elucidation of this compound's mechanism of action has relied on a combination of computational and experimental techniques.

In Silico Modeling

-

Blind Docking Experiments: These computational simulations are used to predict the preferred binding orientation of a ligand to a receptor without prior knowledge of the binding site. This approach was instrumental in identifying the this compound-PAM-1 allosteric binding pocket.[1][2][5]

-

Molecular Dynamics (MD) Simulations: MD simulations are used to study the physical movements of atoms and molecules. These simulations have been employed to investigate the stability of this compound binding to the this compound-PAM-1 site and to predict the allosteric effects on the receptor's structure and dynamics.[1][2][5] They also revealed the potential for this compound to bind to the orthosteric site.[1][2][4][5]

In Vitro and Ex Vivo Assays

-

Mass Spectrometry (MS)-based Binding Assays: This technique is used to quantify the binding affinity of ligands to their target receptors. A recently developed assay using the Torpedo californica nAChR has been employed to determine the pKi values for this compound and its analogs.[10]

-

Two-Electrode Voltage Clamp (TEVC) Electrophysiology: This technique is used to measure the ion flow through the nAChR channel in response to agonist application in Xenopus laevis oocytes expressing the receptor. It allows for the characterization of the functional effects of modulators like this compound, including their inhibitory or potentiating actions.[5]

-

Rat Diaphragm Myography: This ex vivo method assesses the recovery of muscle force in response to nerve stimulation in a diaphragm muscle preparation previously exposed to an organophosphate. It provides a functional measure of the ability of compounds like this compound to restore neuromuscular transmission.[3][8]

Visualizing the Mechanism and Workflow

Signaling Pathway of nAChR Modulation by this compound

Caption: nAChR signaling pathway and modulation by this compound.

Experimental Workflow for Investigating this compound's Effects

Caption: Experimental workflow for studying this compound's effects on nAChRs.

Logical Relationship of this compound's Dual Action

Caption: Logical flow of this compound's concentration-dependent dual action.

Conclusion and Future Directions

This compound represents a significant advancement in the development of therapies for organophosphate poisoning by directly targeting nAChRs. Its mechanism as a positive allosteric modulator, acting through the novel this compound-PAM-1 binding site to resensitize desensitized receptors, is a promising strategy to restore neuromuscular function. The discovery of more potent analogs like PTM0022 highlights the potential for further drug development in this area.[10]

Future research should focus on:

-

A more detailed structural characterization of the this compound-PAM-1 binding site.

-

Elucidating the precise conformational changes induced by this compound binding.

-

The development of analogs with higher affinity and selectivity for the allosteric site to minimize off-target effects at the orthosteric site.

-

Further in vivo studies to confirm the therapeutic efficacy and safety of these novel compounds.[11]

By continuing to unravel the intricate details of this compound's mechanism of action, the scientific community can pave the way for a new generation of more effective antidotes against nerve agent poisoning.

References

- 1. A novel binding site in the nicotinic acetylcholine receptor for this compound can explain its allosteric modulation relevant for organophosphorus-poisoning treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A novel binding site in the nicotinic acetylcholine receptor for this compound can explain its allosteric modulation relevant for organophosphorus-poisoning treatment - JuSER [juser.fz-juelich.de]

- 3. researchgate.net [researchgate.net]

- 4. biorxiv.org [biorxiv.org]

- 5. researchgate.net [researchgate.net]

- 6. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Synthesis and biological evaluation of novel this compound analogs as resensitizers for desensitized nicotinic acetylcholine receptors after intoxication with nerve agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis of a Series of Structurally Diverse this compound Derivatives and Their Affinity Characterization at the Nicotinic Acetylcholine Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Efficacy of the antinicotinic compound this compound against soman poisoning - Importance of experimental end point - PubMed [pubmed.ncbi.nlm.nih.gov]

The Molecular Target of MB327: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

MB327, a bispyridinium non-oxime compound, has emerged as a promising therapeutic agent for counteracting the effects of organophosphorus (OP) nerve agent poisoning. Its primary molecular target is the nicotinic acetylcholine (B1216132) receptor (nAChR) . Unlike traditional antidotes that focus on reactivating acetylcholinesterase (AChE), this compound directly modulates the nAChR to restore neuromuscular function. This technical guide provides an in-depth analysis of the molecular interactions, binding kinetics, and functional consequences of this compound's engagement with its target. It is intended to serve as a comprehensive resource for researchers in pharmacology, toxicology, and drug development.

Introduction

Organophosphorus compounds are highly toxic nerve agents that irreversibly inhibit acetylcholinesterase (AChE), leading to an accumulation of the neurotransmitter acetylcholine (ACh) in the synaptic cleft.[1][2] This excess ACh results in the overstimulation and subsequent desensitization of both muscarinic and nicotinic acetylcholine receptors (mAChRs and nAChRs).[2][3] The persistent desensitization of nAChRs at the neuromuscular junction is a critical factor leading to respiratory paralysis and, ultimately, death.[4][5]

Standard treatment regimens, which include an mAChR antagonist like atropine (B194438) and an AChE reactivator (oxime), are often insufficient, particularly against certain nerve agents like soman (B1219632).[3][6] This has spurred the development of alternative therapeutic strategies that directly target the nAChR. This compound represents a novel class of compounds known as "resensitizers" that can restore the function of desensitized nAChRs.[3][7][8]

The Nicotinic Acetylcholine Receptor as the Primary Target

The principal molecular target of this compound is the nicotinic acetylcholine receptor. This compound functions as a positive allosteric modulator (PAM) , specifically a type II PAM, that restores the receptor's sensitivity to acetylcholine.[7] This resensitizing action allows for the recovery of neuromuscular transmission even in the continued presence of excess acetylcholine.[6][8]

The Allosteric Binding Site: this compound-PAM-1

Recent in silico studies, including blind docking experiments and molecular dynamics simulations, have identified a novel, putative allosteric binding site for this compound, designated This compound-PAM-1 .[1][2][8] This site is located at the interface between the extracellular and transmembrane domains of the nAChR.[1] The amino acid residues in this pocket are highly conserved across different nAChR subunits and species, suggesting a broad applicability of this compound.[1] The binding of this compound to this site is believed to induce a conformational change that allosterically modulates the orthosteric binding site and the ion channel gate, thereby facilitating receptor reactivation.[1]

Potential Orthosteric Site Interaction

In addition to the allosteric site, there is evidence to suggest that at higher concentrations, this compound may also interact with the orthosteric binding site, where acetylcholine normally binds.[1][2][8] This interaction is thought to be of lower affinity and may contribute to inhibitory effects observed at high concentrations of the compound.[8][9] This dual activity underscores the complexity of this compound's pharmacology.

Quantitative Binding and Efficacy Data

The interaction of this compound with the nAChR has been quantified through various in vitro assays. The following tables summarize the key binding affinity and functional potency data.

| Parameter | Value | Assay Condition | Reference |

| Kd ([2H6]this compound) | 15.5 ± 0.9 µM | MS Binding Assay, Torpedo californica nAChR | [10] |

| Ki (this compound) | 18.3 ± 2.6 µM | MS Binding Assay, Torpedo californica nAChR | [10] |

| pKi (this compound) | 4.73 ± 0.03 | MS Binding Assay, Torpedo californica nAChR | [11][12] |

Table 1: Binding Affinity of this compound for the Nicotinic Acetylcholine Receptor.

| Parameter | Value | Assay Condition | Reference |

| Peak Muscle Force Restoration | ~300 µM | Soman-poisoned rat diaphragm | [8][9] |

Table 2: Functional Potency of this compound.

Signaling Pathway and Mechanism of Action

The therapeutic effect of this compound is initiated by its binding to the allosteric site this compound-PAM-1 on the nAChR. This binding event triggers a conformational change in the receptor, leading to its resensitization. The restored receptor can then be activated by the excess acetylcholine in the synapse, leading to the opening of its ion channel. The influx of cations, primarily Na+, depolarizes the postsynaptic membrane, thereby re-establishing neuromuscular transmission and muscle contraction.

Caption: Signaling pathway of this compound at the neuromuscular junction.

Key Experimental Protocols

The characterization of this compound's molecular target has relied on a combination of biophysical, electrophysiological, and computational methods.

Mass Spectrometry (MS) Binding Assays

This technique is used to determine the binding affinity of this compound for the nAChR.

-

Principle: A deuterated analog of this compound ([2H6]this compound) is used as a reporter ligand. The assay measures the displacement of this reporter by unlabeled this compound or other test compounds from nAChR-rich membranes (e.g., from Torpedo californica).

-

Protocol Outline:

-

Incubate nAChR-rich membranes with a fixed concentration of [2H6]this compound and varying concentrations of the competitor (this compound).

-

Separate bound from free ligand via centrifugation.

-

Quantify the amount of bound [2H6]this compound using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

-

Determine Kd and Ki values through saturation and competition binding analysis, respectively.[10]

-

Rat Diaphragm Myography

This ex vivo functional assay assesses the ability of this compound to restore muscle force in a preparation poisoned with an AChE inhibitor.

-

Principle: The contractile force of an isolated rat diaphragm muscle is measured in response to nerve stimulation. The muscle is first paralyzed by an organophosphate like soman, and then the ability of this compound to restore muscle contraction is quantified.

-

Protocol Outline:

-

Isolate a rat hemidiaphragm with its phrenic nerve.

-

Mount the preparation in an organ bath containing Tyrode's solution and stimulate the nerve electrically.

-

Record the resulting muscle contractions.

-

Introduce soman to inhibit AChE and induce muscle paralysis.

-

Apply this compound at various concentrations and measure the recovery of muscle force.[2][8]

-

In Silico Blind Docking and Molecular Dynamics

These computational methods are employed to identify and characterize the binding site of this compound on the nAChR.

-

Principle: Blind docking algorithms search the entire surface of the nAChR protein structure for potential binding pockets for this compound without prior knowledge of the binding site. Molecular dynamics simulations then refine the binding pose and assess the stability and energetic favorability of the interaction over time.

-

Protocol Outline:

-

Obtain a high-resolution 3D structure of the nAChR (e.g., from cryo-electron microscopy).

-

Use a docking program (e.g., AutoDock) to perform a blind docking of the this compound molecule to the receptor structure.

-

Analyze the resulting docking poses to identify clusters of favorable binding interactions.

-

Select the most promising binding poses and subject them to molecular dynamics simulations to evaluate the stability of the ligand-receptor complex and analyze the detailed molecular interactions.[1]

-

Caption: Workflow for the characterization of this compound's molecular target.

Conclusion and Future Directions

The molecular target of this compound has been unequivocally identified as the nicotinic acetylcholine receptor. It acts as a positive allosteric modulator, binding to a novel allosteric site (this compound-PAM-1) to resensitize the receptor and restore neuromuscular function in the face of organophosphorus poisoning. While this compound is a promising lead compound, its therapeutic window is considered narrow.[2][9] Future research will likely focus on the design of new analogs with higher affinity and selectivity for the this compound-PAM-1 site to improve potency and reduce off-target effects. The detailed understanding of this compound's interaction with the nAChR provides a solid foundation for the structure-based design of more effective next-generation antidotes for nerve agent poisoning.

References

- 1. A novel binding site in the nicotinic acetylcholine receptor for this compound can explain its allosteric modulation relevant for organophosphorus-poisoning treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. juser.fz-juelich.de [juser.fz-juelich.de]

- 3. In vitro pharmacological characterization of the bispyridinium non-oxime compound this compound and its 2- and 3-regioisomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Searching for putative binding sites of the bispyridinium compound this compound in the nicotinic acetylcholine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]

- 6. Restoration of soman-blocked neuromuscular transmission in human and rat muscle by the bispyridinium non-oxime this compound in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. biorxiv.org [biorxiv.org]

- 9. juser.fz-juelich.de [juser.fz-juelich.de]

- 10. Development of MS Binding Assays targeting the binding site of this compound at the nicotinic acetylcholine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synthesis of a Series of Structurally Diverse this compound Derivatives and Their Affinity Characterization at the Nicotinic Acetylcholine Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. juser.fz-juelich.de [juser.fz-juelich.de]

An In-depth Technical Guide to MB327: A Nicotinic Acetylcholine Receptor Resensitizer

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

MB327 is a bispyridinium, non-oxime compound that has emerged as a significant research tool for understanding the function of nicotinic acetylcholine (B1216132) receptors (nAChRs), particularly in the context of cholinergic crises induced by organophosphate nerve agent poisoning. It functions as a positive allosteric modulator (PAM), effectively "resensitizing" nAChRs that have been desensitized by excessive acetylcholine exposure. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, key experimental data, and detailed protocols for its evaluation.

Introduction to Nicotinic Acetylcholine Receptor Desensitization

Nicotinic acetylcholine receptors are ligand-gated ion channels crucial for synaptic transmission in the central and peripheral nervous systems. Prolonged or repeated exposure to acetylcholine or other agonists leads to a state of desensitization, where the receptor no longer responds to the agonist, even though it may still be bound. This process is a critical physiological mechanism to prevent overstimulation. However, in pathological conditions such as organophosphate poisoning, where acetylcholinesterase is inhibited, the resulting accumulation of acetylcholine leads to widespread and persistent nAChR desensitization, contributing to neuromuscular blockade and respiratory failure.

This compound: A Positive Allosteric Modulator and Resensitizer

This compound acts as a Type II PAM, a class of compounds that enhance the receptor's response to an agonist.[1] Unlike direct agonists, this compound does not activate the nAChR on its own. Instead, it binds to a distinct allosteric site, now identified as the this compound-PAM-1 site, located at the transition between the extracellular and transmembrane domains of the nAChR.[2][3] This binding event is thought to induce a conformational change in the receptor that facilitates its return from the desensitized state to a responsive state, thereby "resensitizing" it to acetylcholine. This mechanism is crucial for restoring neuromuscular function in the face of continuous agonist stimulation.[4][5]

Mechanism of Action

The primary therapeutic potential of this compound lies in its ability to counteract the effects of acetylcholinesterase inhibitors, such as the nerve agent soman.[6][7] By resensitizing nAChRs at the neuromuscular junction, this compound helps to restore muscle force and function.[5][6] At higher concentrations, however, this compound can exhibit inhibitory effects, potentially through interaction with the orthosteric binding site, highlighting a complex pharmacological profile.[5][8]

Quantitative Data

The following tables summarize key quantitative data for this compound and some of its more potent analogs.

Table 1: Binding Affinities of this compound and Analogs at the nAChR this compound-PAM-1 Site

| Compound | pKi | Reference |

| This compound | 4.73 ± 0.03 | [1] |

| PTM0022 | 5.16 ± 0.07 | [1] |

| PTM0056 | Not specified in abstracts | [9] |

| PTM0062 | Not specified in abstracts | [9] |

| PTM0063 | Not specified in abstracts | [9] |

| UNC0638 | 6.01 ± 0.10 | [4][10] |

| UNC0642 | 5.97 ± 0.05 | [4][10] |

| UNC0646 | 6.23 ± 0.02 | [4][10] |

Table 2: In Vitro Muscle Force Recovery in Soman-Poisoned Rat Diaphragm

| Compound | Concentration (µM) | Muscle Force Recovery (%) | Reference |

| This compound | 100 | 14.8 ± 9.2 | [5] |

| This compound | 300 | 30.2 ± 9.5 | [5] |

| PTM0064 (6a) | 100 | ~20 | [9] |

| PTM0069 (6f) | 100 | ~40 | [9] |

| PTMD90-0015 (11) | 100 | ~25 | [9] |

Experimental Protocols

Synthesis of this compound and Analogs

The synthesis of this compound and its analogs typically involves the N-alkylation of substituted pyridines.[11]

General Procedure for Non-symmetric this compound Analogs: A solution of 4-(tert-butyl)-1-(3-iodopropyl)pyridin-1-ium iodide is reacted with a desired substituted pyridine (B92270) in a suitable solvent such as acetonitrile. The reaction mixture is stirred at an elevated temperature to facilitate the quaternization of the second pyridine ring. The resulting bispyridinium salt is then isolated and purified, often by recrystallization.[11]

Example Synthesis of 1,1’-(2-Hydroxypropan-1,3-diyl)bis[4-(tert-butyl)pyridin-1-ium] dibromide (PTMD90-0015): A mixture of 1,3-dibromopropan-2-ol and 4-tert-butylpyridine (B128874) is stirred at 145°C for 2 hours. The resulting product is then purified.[9]

Mass Spectrometry (MS)-Based Binding Assay

This assay is used to determine the binding affinity of compounds for the this compound binding site on the nAChR.[12][13]

Protocol Outline:

-

Preparation of nAChR-rich membranes: Membranes are typically prepared from Torpedo californica electric organ due to the high density of nAChRs.

-

Reporter Ligand: A deuterated analog of this compound, [[2H6]this compound], or a more affine ligand like UNC0642 is used as the reporter.[7][12]

-

Incubation: nAChR membranes are incubated with a fixed concentration of the reporter ligand and varying concentrations of the test compound.

-

Separation: Bound and free ligand are separated by centrifugation.

-

Quantification: The amount of reporter ligand in the supernatant (free ligand) is quantified by LC-ESI-MS/MS.

-

Data Analysis: Competition curves are generated by plotting the percentage of bound reporter ligand against the concentration of the test compound. The IC50 is determined and then converted to a Ki value using the Cheng-Prusoff equation.

In Vitro Muscle Force Myography

This ex vivo assay assesses the functional effect of compounds on neuromuscular transmission in the presence of an organophosphate.[5][6]

Protocol Outline:

-

Tissue Preparation: Hemidiaphragms are dissected from male Wistar rats.

-

Mounting: The muscle preparation is mounted in an organ bath containing physiological salt solution, maintained at a constant temperature and bubbled with carbogen (B8564812) (95% O2, 5% CO2).

-

Stimulation: The phrenic nerve is stimulated electrically to elicit muscle contractions, which are measured by a force transducer.

-

Poisoning: The muscle is exposed to the organophosphate (e.g., soman) to induce neuromuscular blockade.

-

Treatment: The test compound (e.g., this compound) is added to the organ bath at various concentrations.

-

Measurement: The recovery of muscle force is recorded and expressed as a percentage of the initial force before poisoning.

Visualizations

Signaling and Mechanistic Pathways

Caption: Mechanism of this compound as a nAChR resensitizer.

Experimental Workflow

Caption: Workflow for the evaluation of this compound and its analogs.

Conclusion and Future Directions

This compound has proven to be an invaluable pharmacological tool for studying nAChR desensitization and a promising lead compound for the development of novel antidotes for organophosphate poisoning. Its mechanism as a positive allosteric modulator that resensitizes nAChRs offers a therapeutic strategy that circumvents the challenges of competitive antagonists. The identification of the this compound-PAM-1 binding site has paved the way for the rational design of more potent and selective analogs. Future research will likely focus on optimizing the pharmacokinetic and pharmacodynamic properties of these new compounds to improve their therapeutic window and in vivo efficacy. Further elucidation of the precise molecular movements within the nAChR induced by this compound binding will also deepen our understanding of allosteric modulation and receptor function.

References

- 1. Synthesis of a Series of Structurally Diverse this compound Derivatives and Their Affinity Characterization at the Nicotinic Acetylcholine Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. A novel binding site in the nicotinic acetylcholine receptor for this compound can explain its allosteric modulation relevant for organophosphorus-poisoning treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]

- 5. biorxiv.org [biorxiv.org]

- 6. Restoration of soman-blocked neuromuscular transmission in human and rat muscle by the bispyridinium non-oxime this compound in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. MS Binding Assays with UNC0642 as reporter ligand for the this compound binding site of the nicotinic acetylcholine receptor | bioRxiv [biorxiv.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Screening for new ligands of the this compound-PAM-1 binding site of the nicotinic acetylcholine receptor [epub.ub.uni-muenchen.de]

- 11. juser.fz-juelich.de [juser.fz-juelich.de]

- 12. researchgate.net [researchgate.net]

- 13. Development of MS Binding Assays targeting the binding site of this compound at the nicotinic acetylcholine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

Pharmacodynamics of MB327 in Nerve Agent Poisoning: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Organophosphorus nerve agents pose a significant threat due to their rapid and potent inhibition of acetylcholinesterase (AChE), leading to a cholinergic crisis characterized by overstimulation of muscarinic and nicotinic acetylcholine (B1216132) receptors (nAChRs). While standard treatment with an antimuscarinic agent and an oxime to reactivate AChE is partially effective, it does not directly address the persistent desensitization of nAChRs at the neuromuscular junction, which can lead to respiratory failure. MB327, a bispyridinium non-oxime compound, has emerged as a promising therapeutic adjunct that acts directly on nAChRs to restore neuromuscular transmission. This technical guide provides an in-depth overview of the pharmacodynamics of this compound, summarizing key preclinical findings, detailing experimental methodologies, and visualizing its mechanism of action.

Introduction

Nerve agent poisoning results in the accumulation of acetylcholine (ACh) in the synaptic cleft, leading to a biphasic effect at the nicotinic acetylcholine receptor (nAChR). An initial overstimulation and muscle fasciculation is followed by receptor desensitization and neuromuscular block, culminating in flaccid paralysis and respiratory arrest. The limitations of current medical countermeasures, particularly against nerve agents that age rapidly or are resistant to oxime reactivation, have driven the search for alternative therapeutic strategies.

This compound is a novel compound that functions as a non-competitive antagonist and a positive allosteric modulator of nAChRs.[1][2][3] Unlike oximes, it does not reactivate inhibited AChE but instead acts to restore the function of desensitized nAChRs, thereby offering a complementary mechanism to the standard treatment regimen.[4] This document synthesizes the available preclinical data on this compound, providing a comprehensive resource for researchers in the field.

Mechanism of Action

This compound's primary mechanism of action is the restoration of neuromuscular function through its direct interaction with nAChRs.[1] It is believed to bind to an allosteric site on the nAChR, distinct from the acetylcholine binding site.[5][6] This interaction is thought to stabilize the receptor in a state that is more responsive to acetylcholine, effectively "resensitizing" the receptor and allowing for the resumption of neuromuscular transmission.[7] Additionally, this compound exhibits open-channel block properties at the nAChR, which may also contribute to its therapeutic effect.[8][9]

The proposed signaling pathway at the neuromuscular junction during nerve agent poisoning and the site of this compound intervention is depicted below.

References

- 1. daneshyari.com [daneshyari.com]

- 2. mdpi.com [mdpi.com]

- 3. Counteracting Poisoning with Chemical Warfare Nerve Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. Synthesis and biological evaluation of novel this compound analogs as resensitizers for desensitized nicotinic acetylcholine receptors after intoxication with nerve agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. files01.core.ac.uk [files01.core.ac.uk]

- 7. epa.gov [epa.gov]

- 8. researchgate.net [researchgate.net]

- 9. Pharmacokinetic profile and quantitation of protection against soman poisoning by the antinicotinic compound this compound in the guinea-pig - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Structure and Properties of MB327

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and pharmacological characteristics of MB327, a promising compound for the treatment of organophosphorus nerve agent poisoning. The document details its mechanism of action as a positive allosteric modulator of the nicotinic acetylcholine (B1216132) receptor (nAChR), summarizes key quantitative data, and provides detailed experimental protocols for its characterization.

Chemical Structure and Physicochemical Properties

This compound is a synthetic bispyridinium non-oxime compound. Its chemical identity and key physicochemical properties are summarized below.

| Property | Value | Reference |

| IUPAC Name | 1,1'-(propane-1,3-diyl)bis(4-(tert-butyl)pyridin-1-ium) | |

| Chemical Formula | C₂₃H₃₆N₂ | |

| Molecular Weight | 566.30 g/mol (as diiodide salt) | [1] |

| SMILES Notation | CC(C)(C)c1cc--INVALID-LINK--cc1.[I-].[I-] | [1] |

| Appearance | Not specified in provided results | |

| Solubility | Not specified in provided results |

Pharmacological Properties and Mechanism of Action

This compound acts as a positive allosteric modulator (PAM) and resensitizer of nicotinic acetylcholine receptors (nAChRs). Its primary therapeutic application is as a potential countermeasure to poisoning by organophosphorus (OP) compounds, such as nerve agents.

Mechanism of Action:

Organophosphorus compounds irreversibly inhibit acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine (ACh). This leads to an accumulation of ACh in the synaptic cleft, causing overstimulation and subsequent desensitization of nAChRs at the neuromuscular junction. The persistent depolarization of the postsynaptic membrane results in a loss of muscle function, leading to paralysis and, ultimately, respiratory failure.

This compound addresses this issue not by reactivating AChE, but by directly targeting the desensitized nAChRs. It binds to a distinct allosteric site on the nAChR, now identified as the This compound-PAM-1 site , which is located at the interface between the extracellular and transmembrane domains.[2] Binding of this compound to this site induces a conformational change in the receptor, restoring its sensitivity to acetylcholine and thereby re-establishing neuromuscular transmission.[3] This mechanism allows for the functional recovery of muscles even in the continued presence of excess acetylcholine.

Signaling Pathway in Organophosphate Poisoning and this compound Intervention

Quantitative Pharmacological Data

The binding affinity of this compound for the nAChR and its efficacy in restoring muscle function have been quantified in several studies.

| Parameter | Value | Species/System | Assay | Reference |

| Kd | 15.5 ± 0.9 µM | Torpedo californica | [²H₆]this compound MS Binding Assay | [4] |

| Ki | 18.3 ± 2.6 µM | Torpedo californica | [²H₆]this compound MS Binding Assay | [4] |

| pKi | 4.73 ± 0.03 | Torpedo californica | MS Binding Assay | [5] |

| Peak Muscle Force Restoration | ~300 µM | Soman-poisoned rat diaphragm | Myography | [6] |

Key Experimental Protocols

Preparation of nAChR-Rich Membranes from Torpedo californica

Nicotinic acetylcholine receptor-rich membranes are a crucial component for in vitro binding assays. The following is a generalized protocol for their preparation from the electric organ of Torpedo californica.

Materials:

-

Frozen Torpedo californica electric organ

-

Sucrose (B13894) solutions of varying concentrations

-

Buffer solutions (e.g., Tris-HCl)

-

Homogenizer

-

Ultracentrifuge with a reorienting rotor

Procedure:

-

Thaw the frozen electric organ and cut it into small pieces.

-

Homogenize the tissue in a suitable buffer.

-

Centrifuge the homogenate at low speed to remove large debris.

-

Layer the resulting supernatant onto a discontinuous sucrose density gradient.

-

Perform ultracentrifugation to separate the membrane fractions. The nAChR-rich membranes will band at a specific sucrose concentration.

-

Carefully collect the nAChR-rich fraction.

-

The membranes can be further purified by selective extraction at an alkaline pH to remove non-receptor proteins.

-

Wash the purified membranes with buffer and store them at -80°C until use.

MS Binding Assays ([²H₆]this compound and UNC0642)

Mass spectrometry-based binding assays are used to determine the binding affinity of this compound and its analogs to the nAChR. These assays do not require radiolabeled ligands.

Workflow for MS Binding Assay

References

- 1. Purification of Torpedo californica post-synaptic membranes and fractionation of their constituent proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Sequential purification and characterization of Torpedo californica nAChR-DC supplemented with CHS for high-resolution crystallization studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. d-nb.info [d-nb.info]

- 4. biorxiv.org [biorxiv.org]

- 5. Development of MS Binding Assays targeting the binding site of this compound at the nicotinic acetylcholine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]

In Vivo Effects of MB327 on Synaptic Transmission: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

MB327 is a bispyridinium non-oxime compound that has garnered significant interest for its potential therapeutic effects in the context of organophosphorus (OP) nerve agent poisoning. The primary mechanism of toxicity for OPs is the irreversible inhibition of acetylcholinesterase (AChE), leading to an accumulation of acetylcholine (B1216132) (ACh) in the synaptic cleft. This excess ACh overstimulates and subsequently desensitizes nicotinic acetylcholine receptors (nAChRs), leading to a failure of neuromuscular transmission and, ultimately, respiratory arrest.

This technical guide provides an in-depth overview of the in vivo effects of this compound on synaptic transmission, with a particular focus on its role as a positive allosteric modulator of nAChRs. The information presented herein is intended to support researchers, scientists, and drug development professionals in understanding the preclinical data and methodologies associated with the study of this compound.

Core Mechanism of Action: Positive Allosteric Modulation of nAChRs

The principal in vivo effect of this compound on synaptic transmission is the resensitization of desensitized nAChRs.[1][2] This is achieved through a mechanism of positive allosteric modulation.[3] this compound is believed to bind to a novel allosteric site on the nAChR, termed "this compound-PAM-1," which is distinct from the orthosteric ACh binding site.[2][3] This binding event is thought to induce a conformational change in the receptor that restores its ability to respond to ACh, thereby re-establishing neuromuscular transmission.[2][3] While primarily studied at the neuromuscular junction, the high conservation of the interacting amino acids across different nAChR subunits and species suggests that this compound could potentially interact with various nAChR subtypes.[3]

It is important to note that while the primary action of this compound is as a positive allosteric modulator, some studies suggest it may also have an affinity for the orthosteric binding site, which could contribute to inhibitory effects at higher concentrations.[1]

In Vivo Efficacy: Survival and Neuromuscular Function

The in vivo effects of this compound have been predominantly evaluated in animal models of OP poisoning, with the guinea pig being the most common model. These studies have consistently demonstrated the efficacy of this compound in improving survival rates and protecting against the lethal effects of various nerve agents.

Quantitative Data from In Vivo Studies

The following tables summarize the key quantitative data from in vivo studies investigating the efficacy of this compound in combination with other antidotes against nerve agent poisoning.

Table 1: Efficacy of this compound in Combination with Atropine and Avizafone Against Soman (B1219632) Poisoning in Guinea Pigs [4]

| Treatment Group | Endpoint | LD50 of Soman (µg/kg) | Protection Ratio |

| Atropine + Avizafone + HI-6 DMS (30 mg/kg) | 6 hours | 117 | 3.9 |

| Atropine + Avizafone + this compound diiodide (33.8 mg/kg) | 6 hours | >465 | >15.4 |

| Atropine + Avizafone + HI-6 DMS | 24 hours | 87 | 2.9 |

| Atropine + Avizafone + this compound dimethanesulfonate | 24 hours | 84 | 2.8 |

Data from Price, M. E., et al. (2018). Toxicology Letters.[4]

Table 2: Survival Rates in Guinea Pigs Poisoned with Sarin or Tabun [1][5]

| Nerve Agent | Treatment | Outcome |

| Sarin | This compound (or MB399) + Hyoscine + Physostigmine | Increased survival rates |

| Tabun | This compound (or MB399) + Hyoscine + Physostigmine | Increased survival rates |

Qualitative summary from various sources. Specific quantitative survival percentages were not detailed in the abstracts.[1][5]

Experimental Protocols

Detailed experimental protocols are crucial for the replication and extension of research findings. Below are summaries of typical methodologies employed in the in vivo assessment of this compound.

In Vivo Survival Studies in Guinea Pigs

This protocol outlines the general procedure for assessing the protective efficacy of this compound against nerve agent poisoning in guinea pigs.

1. Animal Model:

-

Species: Male Dunkin-Hartley guinea pigs.

-

Weight: Typically 300-400 g.

-

Acclimatization: Animals should be acclimated to the facility for a standard period before experimentation.

2. Materials:

-

Nerve Agent: Soman (or other OP agent) dissolved in an appropriate vehicle (e.g., saline).

-

Test Compounds:

-

This compound (diiodide or dimethanesulfonate salt) dissolved in a suitable vehicle.

-

Atropine sulfate.

-

Avizafone (or other anticonvulsant).

-

Oxime (e.g., HI-6 DMS) for comparison.

-

-

Administration Equipment: Syringes and needles for subcutaneous (s.c.) and intramuscular (i.m.) injections.

3. Procedure:

-

Poisoning: Administer a specific dose of the nerve agent (e.g., soman) via the subcutaneous route.

-

Treatment: One minute following the nerve agent challenge, administer the treatment regimen intramuscularly. This typically includes a combination of atropine, an anticonvulsant, and the test compound (this compound or an oxime).

-

Observation: Monitor the animals for a predetermined period (e.g., 6 or 24 hours) for signs of toxicity and mortality.

-

Endpoint Determination: The primary endpoint is typically the determination of the median lethal dose (LD50) of the nerve agent in the presence of the treatment. The protection ratio is then calculated by dividing the LD50 of the nerve agent in treated animals by the LD50 in untreated animals.

4. Ethical Considerations:

-

All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC) and conducted in accordance with relevant guidelines and regulations.

Ex Vivo Muscle Force Measurement

While not strictly an in vivo protocol for synaptic transmission, ex vivo muscle force measurements are a critical component in understanding the functional consequences of this compound's action on the neuromuscular junction.

1. Tissue Preparation:

-

Species: Male Wistar rats.

-

Dissection: Isolate the phrenic nerve-hemidiaphragm preparation.

2. Experimental Setup:

-

Mount the preparation in an organ bath containing Tyrode's solution, maintained at a physiological temperature and continuously bubbled with carbogen (B8564812) (95% O2, 5% CO2).

-

One end of the diaphragm strip is fixed, and the other is connected to a force transducer.

-

The phrenic nerve is stimulated using a suction electrode.

3. Procedure:

-

Baseline Measurement: Record the baseline muscle contractile force in response to nerve stimulation.

-

Poisoning: Introduce the OP nerve agent (e.g., soman) into the organ bath to induce neuromuscular blockade.

-

Washout: Wash the preparation with fresh Tyrode's solution to remove excess nerve agent.

-

This compound Application: Add this compound to the bath and record the recovery of muscle force over time.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the proposed signaling pathway of this compound and a typical experimental workflow for its in vivo evaluation.

Caption: Signaling pathway of this compound at the neuromuscular junction in the context of OP poisoning.

References

- 1. biorxiv.org [biorxiv.org]

- 2. Synthesis and biological evaluation of novel this compound analogs as resensitizers for desensitized nicotinic acetylcholine receptors after intoxication with nerve agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A novel binding site in the nicotinic acetylcholine receptor for this compound can explain its allosteric modulation relevant for organophosphorus-poisoning treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Efficacy of the antinicotinic compound this compound against soman poisoning - Importance of experimental end point - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. juser.fz-juelich.de [juser.fz-juelich.de]

Preclinical Profile of MB327: A Novel Modulator of Nicotinic Acetylcholine Receptors for Neuromuscular Protection

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

MB327 is a bispyridinium, non-oxime compound investigated for its potential to counteract the toxic effects of organophosphorus (OP) nerve agents. Preclinical studies have primarily focused on its ability to restore function to nicotinic acetylcholine (B1216132) receptors (nAChRs) that have become desensitized due to the excessive accumulation of acetylcholine following acetylcholinesterase (AChE) inhibition. This document provides a comprehensive overview of the preclinical data on this compound, with a focus on its mechanism of action, key in vivo and ex vivo experimental findings, and detailed experimental protocols. The neuroprotective effects of this compound are presented in the context of preserving neuromuscular transmission and preventing the lethal consequences of nerve agent poisoning.

Introduction

Organophosphorus compounds are highly toxic nerve agents that cause a cholinergic crisis by irreversibly inhibiting AChE.[1] This leads to an accumulation of acetylcholine in the synaptic cleft, resulting in the overstimulation and subsequent desensitization of nAChRs.[2] The desensitization of nAChRs at the neuromuscular junction is a critical factor leading to respiratory paralysis and, ultimately, death.[3]

Current treatment strategies for OP poisoning, which include an antimuscarinic agent like atropine (B194438) and an AChE reactivator (oxime), are often insufficient to prevent the toxic effects of certain nerve agents.[1] This has prompted the investigation of alternative therapeutic approaches that directly target the nAChR. This compound has emerged as a promising candidate in this regard, acting as a "resensitizer" of desensitized nAChRs.[4] This technical guide synthesizes the available preclinical data on this compound, providing a detailed examination of its neuroprotective properties in the context of OP poisoning.

Mechanism of Action: Allosteric Modulation of nAChRs

The primary mechanism of action of this compound is the allosteric modulation of nAChRs. Unlike orthosteric ligands that bind to the acetylcholine binding site, this compound is believed to bind to a distinct allosteric site on the nAChR.[5] This interaction is thought to induce a conformational change in the receptor that facilitates its return from a desensitized state to a functional, activatable state.

Recent in silico studies, including blind docking experiments and molecular dynamics simulations, have proposed a potential allosteric binding pocket for this compound, termed this compound-PAM-1.[5] This site is located at the interface between the extracellular and transmembrane domains of the nAChR.[5] The amino acid residues in this pocket are highly conserved across different species, suggesting that this compound could be effective on nAChRs from various organisms.[5] The binding of this compound to this site is predicted to exert an allosteric effect on the orthosteric binding pocket and the transmembrane domain, thereby restoring receptor function.[5]

It is important to note that while the primary effect of this compound is considered to be allosteric modulation, some studies suggest it may also have a low affinity for the orthosteric binding site, which could contribute to inhibitory effects at higher concentrations.[5]

Signaling Pathway of this compound at the nAChR

Preclinical Efficacy of this compound

The neuroprotective efficacy of this compound has been evaluated in both in vivo and ex vivo models of organophosphate poisoning. These studies have demonstrated its ability to improve survival rates and restore muscle function.

In Vivo Survival Studies

In vivo studies in guinea pigs have shown that this compound, in combination with atropine and avizafone (B1665846), significantly increases survival rates following exposure to the nerve agent soman (B1219632). The protective effect of this compound was found to be highly dependent on the experimental endpoint, with a much greater protective ratio observed at 6 hours post-exposure compared to 24 hours. This suggests that the pharmacokinetic and pharmacodynamic properties of this compound are best suited for early intervention.

| Animal Model | Nerve Agent | Treatment | Endpoint | Protection Ratio |

| Guinea Pig | Soman | This compound diiodide (33.8 mg/kg) + Atropine (3 mg/kg) + Avizafone (3 mg/kg) | 6 hours | >15.4 |

| Guinea Pig | Soman | This compound dimethanesulfonate + Atropine + Avizafone | 24 hours | 2.8 |

| Guinea Pig | Sarin or Tabun | This compound (or MB399) + Hyoscine + Physostigmine | Not Specified | Increased Survival Rates |

Table 1: Summary of In Vivo Efficacy of this compound in Guinea Pig Models of Organophosphate Poisoning.

Ex Vivo Muscle Force Restoration

Ex vivo experiments using soman-poisoned rat diaphragms and human intercostal muscles have demonstrated the ability of this compound to restore muscle force. These studies provide direct evidence of this compound's capacity to counteract the effects of nAChR desensitization at the neuromuscular junction.

| Tissue | Condition | This compound Concentration | Outcome |

| Rat Diaphragm | Soman-poisoned | Not specified | Muscle force-restoring effect |

| Human Intercostal Muscle | Soman-poisoned | Not specified | Muscle force-restoring effect |

Table 2: Summary of Ex Vivo Efficacy of this compound in Muscle Preparations.

Experimental Protocols

In Vivo Guinea Pig Survival Study

Objective: To determine the 50% lethal dose (LD50) of soman in guinea pigs treated with this compound in combination with other therapeutics.

Animals: Male Dunkin-Hartley guinea pigs.

Methodology:

-

Animals are challenged with a subcutaneous injection of soman.

-

One minute following soman administration, animals receive an intramuscular injection of the treatment regimen.

-

The standard treatment consists of this compound diiodide (33.8 mg/kg), atropine (3 mg/kg), and avizafone (3 mg/kg).

-

Control groups receive the nerve agent and a vehicle or a standard-of-care comparator like an oxime (e.g., HI-6 DMS at 30 mg/kg) in combination with atropine and avizafone.

-

The survival of the animals is monitored at specific time points, typically 6 hours and 24 hours post-poisoning.

-

The LD50 of soman for each treatment group is calculated, and the protection ratio is determined by dividing the LD50 of the treated group by the LD50 of the control group.

Ex Vivo Rat Diaphragm Myography

Objective: To assess the ability of this compound to restore muscle force in a rat diaphragm preparation exposed to soman.

Tissue Preparation:

-

Male Wistar rats (300 ± 50 g) are euthanized.

-

The diaphragm is excised and hemispheres are prepared.

Experimental Setup:

-

The diaphragm preparations are mounted in an organ bath containing aerated Tyrode solution (125 mM NaCl, 24 mM NaHCO3, 5.4 mM KCl, 1 mM MgCl2, 1.8 mM CaCl2, 10 mM glucose, saturated with 95% O2 and 5% CO2, pH 7.4) at 25 ± 0.5 °C.[4]

-

The muscle is stimulated electrically to elicit contractions, and the resulting muscle force is measured using a force transducer.

Protocol:

-

A baseline muscle force is established.

-

The preparation is exposed to soman to induce muscle paralysis due to nAChR desensitization.

-

This compound is then added to the organ bath at various concentrations.

-

The recovery of muscle force is monitored over time.

-

The muscle force-restoring effect is quantified as the percentage of the initial baseline force that is recovered after the addition of this compound.

Experimental Workflow for Ex Vivo Myographydot

References

- 1. biorxiv.org [biorxiv.org]

- 2. biorxiv.org [biorxiv.org]

- 3. Searching for putative binding sites of the bispyridinium compound this compound in the nicotinic acetylcholine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and biological evaluation of novel this compound analogs as resensitizers for desensitized nicotinic acetylcholine receptors after intoxication with nerve agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A novel binding site in the nicotinic acetylcholine receptor for this compound can explain its allosteric modulation relevant for organophosphorus-poisoning treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for MB327 in Rodent Models of Nerve Agent Exposure

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nerve agents, such as sarin, soman (B1219632), and tabun, are highly toxic organophosphorus compounds that irreversibly inhibit acetylcholinesterase (AChE).[1][2] This inhibition leads to an accumulation of the neurotransmitter acetylcholine (B1216132) (ACh) at cholinergic synapses, resulting in a "cholinergic crisis" characterized by overstimulation of muscarinic and nicotinic acetylcholine receptors (mAChRs and nAChRs).[1][3] The subsequent desensitization of nAChRs, particularly at the neuromuscular junction, can lead to respiratory paralysis and death.[3]

Standard treatment for nerve agent poisoning typically includes an antimuscarinic agent like atropine (B194438) and an AChE reactivator (oxime).[3] However, this standard therapy is not sufficiently effective against all nerve agents.[4] MB327, a bispyridinium non-oxime compound, represents an alternative therapeutic strategy. It functions as a non-competitive antagonist and positive allosteric modulator of nAChRs.[1][5] Instead of reactivating AChE, this compound directly targets the nAChRs to restore neuromuscular transmission.[4][6] These application notes provide detailed protocols for the use of this compound in rodent models of nerve agent exposure based on published studies.

Mechanism of Action of Nerve Agents and this compound

Nerve agents block the active site of AChE, preventing the breakdown of acetylcholine. The resulting excess ACh continuously stimulates nAChRs, leading to initial muscle fasciculations followed by paralysis due to receptor desensitization. This compound acts downstream of AChE inhibition, directly on the nAChR to counteract the effects of ACh overstimulation and restore neuromuscular function.

Experimental Protocols

The following protocols are synthesized from various studies evaluating this compound in rodent models. It is crucial to adapt these protocols based on specific research questions, institutional guidelines, and animal welfare regulations.

General Experimental Workflow

Protocol 1: Evaluation of this compound Efficacy in Mice

This protocol is based on studies assessing the therapeutic benefit of this compound in combination with standard antidotes in mice exposed to various nerve agents.[5][7][8]

1. Animals:

-

Species: Male albino mice (e.g., CD-1).

-

Weight: 20-30 g.

-

Acclimatization: At least 5 days under standard laboratory conditions.

2. Materials:

-

Nerve agents: Sarin, soman, tabun, cyclosarin (B1206272) (purity >95%).[5]

-

This compound: [1,1′-(propane-1,3-diyl)bis(4-tert-butylpyridinium) diiodide], 99% purity.[5][7]

-

Standard Antidotes:

-

Vehicle: Saline (0.9% NaCl).

3. Experimental Procedure:

-

Dosing Solutions: Prepare fresh solutions of nerve agents, this compound, and standard antidotes in saline on the day of the experiment.

-

Nerve Agent Challenge: Administer the nerve agent intramuscularly (i.m.) or subcutaneously (s.c.) at various doses to determine the LD50.

-

Antidotal Treatment: One minute after the nerve agent challenge, administer the treatment intramuscularly (i.m.) into the contralateral limb.

-

Control Groups:

-

Nerve agent only.

-

Nerve agent + Atropine.

-

Nerve agent + Atropine + Oxime.

-

-

Test Groups:

-

Nerve agent + Atropine + this compound.

-

Nerve agent + Atropine + Oxime + this compound.

-

-

-

Observation: Monitor animals continuously for the first hour and then periodically up to 24 hours for clinical signs of toxicity and mortality.

-

Endpoint: Record the number of surviving animals at 6 hours and 24 hours post-exposure. The 6-hour endpoint may be more appropriate for assessing this compound's efficacy against rapidly aging agents like soman.[9]

-

Data Analysis: Calculate the LD50 values for each group using probit analysis. Determine the protection ratio by dividing the LD50 of the treated group by the LD50 of the control (nerve agent only) group.

Protocol 2: Evaluation of this compound in Guinea Pigs

This protocol is adapted from studies using guinea pigs, which are considered a sensitive model for nerve agent toxicity.[9]

1. Animals:

-

Species: Male Dunkin-Hartley guinea pigs.

-

Weight: 300-400 g.

-

Acclimatization: Appropriate period under standard laboratory conditions.

2. Materials:

-

Nerve agent: Soman.

-

This compound: diiodide or dimethanesulfonate salt.

-

Standard Antidotes: Atropine, Avizafone (a pro-drug of diazepam for seizure control), and an oxime (e.g., HI-6).

3. Experimental Procedure:

-

Nerve Agent Challenge: Administer soman subcutaneously (s.c.).

-

Antidotal Treatment: One minute following the soman challenge, administer the therapeutic combination intramuscularly (i.m.).

-

Example treatment combination: Atropine (3 mg/kg), Avizafone (3 mg/kg), and either this compound (33.8 mg/kg) or HI-6 (30 mg/kg).[9]

-

-

Endpoint Determination: Determine the LD50 of the nerve agent at a 6-hour endpoint. This earlier time point has been shown to reveal a more significant protective effect of this compound compared to the traditional 24-hour endpoint.[9]

-

Data Analysis: Calculate and compare the protection ratios for the this compound-containing and oxime-containing treatment groups.

Data Presentation

The efficacy of this compound is typically quantified by its ability to increase the LD50 of the nerve agent, either alone or in combination with other antidotes. The following tables summarize representative data from studies in mice.

Table 1: Therapeutic Efficacy of this compound in Combination with Atropine against Nerve Agent Poisoning in Mice (24h Endpoint)

| Nerve Agent | Treatment Group | LD50 (µg/kg) | Protection Ratio |

| Sarin | Atropine | 101.2 | 1.1 |

| Atropine + this compound (16.7 mg/kg) | 111.9 | 1.2 | |

| Atropine + this compound (33.4 mg/kg) | 113.8 | 1.2 | |

| Soman | Atropine | 50.4 | 1.1 |

| Atropine + this compound (33.4 mg/kg) | 61.1 | 1.3 | |

| Tabun | Atropine | 165.7 | 1.1 |

| Atropine + this compound (33.4 mg/kg) | 200.6 | 1.3 |

Data synthesized from Kassa et al. (2016).[7][8]

Table 2: Therapeutic Efficacy of this compound Added to Standard Antidotal Treatment (Atropine + Oxime) in Mice (24h Endpoint)

| Nerve Agent | Treatment Group | LD50 (µg/kg) | Protection Ratio |

| Sarin | Atropine + Obidoxime | 134.9 | 1.5 |

| Atropine + Obidoxime + this compound (33.4 mg/kg) | 167.4 | 1.8 | |

| Soman | Atropine + HI-6 | 134.9 | 2.9 |

| Atropine + HI-6 + this compound (33.4 mg/kg) | 139.5 | 3.0 | |

| Tabun | Atropine + Trimedoxime | 296.2 | 2.0 |

| Atropine + Trimedoxime + this compound (33.4 mg/kg) | 313.1 | 2.1 |

Data synthesized from Kassa et al. (2016).[5][7][8]

Conclusion

This compound offers a promising, albeit modest, beneficial effect as an adjunct therapy in the treatment of nerve agent poisoning in rodent models.[7][8] Its unique mechanism of action, targeting the nAChR directly, makes it a valuable candidate for further research, especially for nerve agents that are resistant to standard oxime therapy.[4] The experimental endpoint is a critical consideration in study design, with earlier time points potentially revealing greater therapeutic benefit.[9] The protocols and data presented here provide a framework for researchers to design and execute studies to further elucidate the therapeutic potential of this compound and its analogs.

References

- 1. Counteracting Poisoning with Chemical Warfare Nerve Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Nerve agent - Wikipedia [en.wikipedia.org]

- 3. biorxiv.org [biorxiv.org]

- 4. Restoration of soman-blocked neuromuscular transmission in human and rat muscle by the bispyridinium non-oxime this compound in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. tandfonline.com [tandfonline.com]

- 9. Efficacy of the antinicotinic compound this compound against soman poisoning - Importance of experimental end point - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for MB327 in Guinea Pig Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the dosage, administration, and experimental protocols for the use of MB327 in guinea pig studies, based on available preclinical research. This compound is a bispyridinium non-oxime compound investigated for its role as a resensitizer of nicotinic acetylcholine (B1216132) receptors (nAChRs), particularly as a medical countermeasure against organophosphorus nerve agent poisoning.[1][2][3]

Compound Profile: this compound

-

Chemical Name: 1,1'-(propane-1,3-diyl)bis(4-tert-butylpyridinium)

-

Forms: Available as diiodide (I₂) or dimethanesulfonate (DMS) salts.[4][5][6]

-

Mechanism of Action: this compound functions as a positive allosteric modulator of nAChRs.[7][8] In cases of nerve agent poisoning, where acetylcholinesterase (AChE) is inhibited, the resulting excess acetylcholine leads to overstimulation and subsequent desensitization of nAChRs at the neuromuscular junction.[7][8][9] this compound acts to restore the function of these desensitized receptors, thereby re-establishing neuromuscular transmission without reactivating AChE.[1][3][9] A potential allosteric binding site, termed this compound-PAM-1, has been identified at the transition of the extracellular to the transmembrane region of the nAChR.[7][10]

Quantitative Data Summary

The following tables summarize the pharmacokinetic parameters and dosage information for this compound in guinea pigs from various studies.

Table 1: Pharmacokinetic Parameters of this compound DMS in Guinea Pigs

| Parameter | Value | Dosage and Administration |

| Cₘₐₓ | 22 µM | 10 mg/kg (i.m.) |

| Tₘₐₓ | 12 minutes | 10 mg/kg (i.m.) |

| Elimination t₁/₂ | 22 minutes | 10 mg/kg (i.m.) |

Data sourced from Price et al., 2016.[5][6]

Table 2: Dosage and Efficacy of this compound in Guinea Pigs Against Soman (B1219632) Poisoning

| This compound Salt | Dosage | Administration Route | Co-administered Drugs | Key Findings | Reference |

| Diiodide (I₂) | 33.8 mg/kg | Intramuscular (i.m.) | Atropine (B194438) (3 mg/kg), Avizafone (B1665846) (3 mg/kg) | Protection ratio of >15.4 at a 6-hour endpoint.[2] | Price et al., 2018[2] |

| Diiodide (I₂) | 0-113 mg/kg | Intramuscular (i.m.) | Atropine (3 mg/kg), Avizafone (3 mg/kg) | Dose-dependent increase in the LD₅₀ of soman. Statistically significant protection at 33.9 mg/kg.[4][5][6] | Price et al., 2016[5][6] |

| DMS | 30 mg/kg | Intramuscular (i.m.) | Physostigmine salicylate, Hyoscine hydrobromide | Protected 6 out of 8 animals against a 5xLD₅₀ challenge of soman.[4][11] | Timperley et al., 2012 (as cited in Price et al., 2016)[4][11] |

Table 3: Adverse Effects of this compound DMS in Unpoisoned Guinea Pigs

| Dosage | Administration Route | Observed Effects |

| 100 mg/kg or higher | Intramuscular (i.m.) | Lethal.[4][5][6] |

| 30 mg/kg | Intramuscular (i.m.) | Flaccid paralysis and respiratory impairment. Respiration normalized by 30 minutes, but animals remained incapacitated for up to 4 hours.[4][5][6] |

Data sourced from Price et al., 2016.[5][6]

Experimental Protocols

The following are detailed methodologies for key experiments involving the administration of this compound to guinea pigs in the context of nerve agent poisoning studies.

Efficacy Study of this compound Against Soman Poisoning

Objective: To determine the protective efficacy of this compound, in combination with other medical countermeasures, against soman-induced lethality in guinea pigs.

Materials:

-

This compound diiodide (I₂) or dimethanesulfonate (DMS)

-

Soman (nerve agent)

-

Atropine sulfate

-

Avizafone

-

Vehicle for drug dissolution (e.g., saline)

-

Male Dunkin-Hartley guinea pigs

-

Syringes and needles for administration

Procedure:

-

Animal Acclimatization: Allow guinea pigs to acclimatize to the laboratory environment for a specified period before the experiment.

-

Drug Preparation: Prepare solutions of this compound, atropine, and avizafone in a suitable vehicle to the desired concentrations for injection.

-

Soman Challenge: Administer a subcutaneous (s.c.) injection of soman at a predetermined dose or range of doses to the guinea pigs.

-

Antidote Administration: One minute following the soman challenge, administer this compound (e.g., 33.8 mg/kg) via intramuscular (i.m.) injection.[2] Concurrently or immediately after, administer atropine (3 mg/kg) and avizafone (3 mg/kg) via the i.m. route.[2][4][5][6]

-

Observation: Monitor the animals closely for signs of toxicity and mortality over a defined period (e.g., 6 hours or 24 hours).[2]

-

Data Analysis: Determine the LD₅₀ of soman in the presence of the treatment regimen and calculate the protection ratio by dividing the LD₅₀ of the treated group by the LD₅₀ of a control group (receiving soman and vehicle).

Pharmacokinetic Study of this compound

Objective: To determine the plasma concentration-time profile of this compound in guinea pigs following intramuscular administration.

Materials:

-

This compound DMS

-

d₆-MB327 (deuterated internal standard for mass spectrometry)[4]

-

Male Dunkin-Hartley guinea pigs

-

Equipment for blood collection (e.g., catheters, syringes with anticoagulant)

-

Centrifuge

-

Liquid chromatography-mass spectrometry (LC-MS) equipment

Procedure:

-

Animal Preparation: If serial blood sampling is required, cannulate a carotid artery under anesthesia for ease of collection.

-

This compound Administration: Administer a single i.m. dose of this compound DMS (e.g., 10 mg/kg).[4][5][6]

-

Blood Sampling: Collect blood samples at various time points post-administration (e.g., 2, 5, 10, 15, 30, 45, 60, 90, and 120 minutes).

-

Plasma Preparation: Centrifuge the blood samples to separate the plasma.

-

Sample Analysis:

-

Add the internal standard (d₆-MB327) to the plasma samples.

-

Perform protein precipitation and sample cleanup.

-

Analyze the samples using a validated LC-MS method to quantify the concentration of this compound.

-

-

Pharmacokinetic Analysis: Plot the plasma concentration of this compound versus time and calculate key pharmacokinetic parameters such as Cₘₐₓ, Tₘₐₓ, and elimination half-life (t₁/₂).

Visualizations

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the proposed mechanism of action of this compound and a typical experimental workflow for evaluating its efficacy.

Caption: Mechanism of this compound in overcoming nerve agent-induced paralysis.

Caption: Workflow for an in vivo efficacy study of this compound in guinea pigs.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Efficacy of the antinicotinic compound this compound against soman poisoning - Importance of experimental end point - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Restoration of soman-blocked neuromuscular transmission in human and rat muscle by the bispyridinium non-oxime this compound in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. daneshyari.com [daneshyari.com]

- 5. Pharmacokinetic profile and quantitation of protection against soman poisoning by the antinicotinic compound this compound in the guinea-pig - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. A novel binding site in the nicotinic acetylcholine receptor for this compound can explain its allosteric modulation relevant for organophosphorus-poisoning treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. In vitro pharmacological characterization of the bispyridinium non-oxime compound this compound and its 2- and 3-regioisomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. juser.fz-juelich.de [juser.fz-juelich.de]

- 10. Synthesis and biological evaluation of novel this compound analogs as resensitizers for desensitized nicotinic acetylcholine receptors after intoxication with nerve agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. s3.ap-southeast-1.amazonaws.com [s3.ap-southeast-1.amazonaws.com]

Application Notes & Protocols for Assessing MB327 Efficacy Against Soman Poisoning

Introduction

Soman (B1219632) (GD) is a highly toxic organophosphorus (OP) nerve agent that causes irreversible inhibition of acetylcholinesterase (AChE).[1] This inhibition leads to an accumulation of the neurotransmitter acetylcholine (B1216132) (ACh) at cholinergic synapses, resulting in overstimulation of both muscarinic and nicotinic acetylcholine receptors (mAChRs and nAChRs).[2][3][4] The subsequent cholinergic crisis can lead to seizures, respiratory distress, and death.[1][5] Standard treatment for nerve agent poisoning typically includes an antimuscarinic agent like atropine (B194438) and an oxime to reactivate AChE.[6][7] However, the efficacy of oximes against soman is limited due to the rapid "aging" of the soman-AChE complex, which prevents reactivation.[8][9]

MB327 is a bispyridinium, non-oxime compound that offers an alternative therapeutic strategy.[6][10] Unlike oximes, this compound does not reactivate inhibited AChE.[10][11] Instead, it acts as a non-competitive antagonist and an open-channel blocker at the nicotinic receptor.[11][12][13] This mechanism directly counteracts the effects of ACh overstimulation at the neuromuscular junction, helping to restore muscle function.[2][10] This document provides detailed protocols for assessing the in vivo and in vitro efficacy of this compound as a medical countermeasure against soman poisoning.

Mechanism of Action: Soman Poisoning and this compound Intervention

Soman exerts its toxicity by covalently binding to the serine residue in the active site of AChE, rendering the enzyme non-functional. The accumulation of ACh leads to continuous stimulation of nAChRs at the neuromuscular junction, causing initial muscle fasciculations followed by paralysis due to receptor desensitization. This compound acts downstream of AChE inhibition by blocking the ion channel of the nAChR. This action prevents ion influx even when ACh is bound to the receptor, thereby mitigating the neuromuscular block and restoring muscle function.

Figure 1. Signaling pathway of soman poisoning and this compound's mechanism of action.

Part 1: In Vivo Efficacy Assessment Protocol

This protocol details the in vivo evaluation of this compound's protective efficacy against soman-induced lethality, typically in a guinea pig model. Guinea pigs are a preferred model as their low levels of plasma carboxylesterases mimic human physiology in response to organophosphates.[14]

Experimental Workflow

The workflow involves acclimatizing the animals, preparing the test substances, administering the soman challenge followed by the therapeutic intervention, and monitoring the animals over a defined period to determine the median lethal dose (LD50).

References

- 1. Soman-induced toxicity, cholinesterase inhibition and neuropathology in adult male Göttingen minipigs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. juser.fz-juelich.de [juser.fz-juelich.de]

- 3. biorxiv.org [biorxiv.org]

- 4. Synthesis and biological evaluation of novel this compound analogs as resensitizers for desensitized nicotinic acetylcholine receptors after intoxication with nerve agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Mitigating Organophosphate Nerve Agent, Soman (GD)-Induced Long-Term Neurotoxicity: Saracatinib, a Src Tyrosine Kinase Inhibitor, as a Potential Countermeasure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Structure-activity studies of bispyridinium antinicotinics to select candidates to treat soman intoxication as part of a combined therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A novel binding site in the nicotinic acetylcholine receptor for this compound can explain its allosteric modulation relevant for organophosphorus-poisoning treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Soman - Wikipedia [en.wikipedia.org]

- 9. BioKB - CoOccurrence - Soman - oxime [biokb.lcsb.uni.lu]

- 10. Restoration of soman-blocked neuromuscular transmission in human and rat muscle by the bispyridinium non-oxime this compound in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. s3.ap-southeast-1.amazonaws.com [s3.ap-southeast-1.amazonaws.com]

- 12. Pharmacokinetic profile and quantitation of protection against soman poisoning by the antinicotinic compound this compound in the guinea-pig - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Counteracting Poisoning with Chemical Warfare Nerve Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Animal Models That Best Reproduce the Clinical Manifestations of Human Intoxication with Organophosphorus Compounds - PMC [pmc.ncbi.nlm.nih.gov]

MB327 solution preparation and stability for experiments

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation and use of MB327, a bispyridinium non-oxime compound that acts as a positive allosteric modulator of nicotinic acetylcholine (B1216132) receptors (nAChRs). This compound has shown potential as a therapeutic agent for counteracting the effects of organophosphorus nerve agent poisoning by resensitizing desensitized nAChRs.[1][2][3]